4-Methyldec-4-en-8-ynal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyldec-4-en-8-ynal is an organic compound with the molecular formula C11H16O It features a unique structure that includes an aldehyde group, a double bond, and a triple bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyldec-4-en-8-ynal typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Alkyne: Starting with a suitable alkyne precursor, such as 4-methyl-1-pentyne, the compound undergoes a series of reactions to introduce the triple bond.
Addition of the Aldehyde Group:
Formation of the Double Bond: The final step involves the formation of the double bond, which can be achieved through various methods, including Wittig reactions or elimination reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methyldec-4-en-8-ynal undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the alkyne and alkene positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles, depending on the desired substitution product
Major Products Formed
Oxidation: 4-Methyldec-4-en-8-ynoic acid
Reduction: 4-Methyldec-4-en-8-ynol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-Methyldec-4-en-8-ynal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyldec-4-en-8-ynal involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The compound’s unique structure allows it to participate in various chemical reactions, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Methylpent-4-en-2-ynal: Similar structure but with a shorter carbon chain.
4-Methylhex-4-en-3-ynal: Similar structure with a different position of the triple bond.
4-Methylhept-4-en-5-ynal: Similar structure with a different position of the double bond.
Uniqueness
4-Methyldec-4-en-8-ynal is unique due to its specific combination of functional groups and carbon chain length. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
41143-17-3 |
---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
4-methyldec-4-en-8-ynal |
InChI |
InChI=1S/C11H16O/c1-3-4-5-6-8-11(2)9-7-10-12/h8,10H,5-7,9H2,1-2H3 |
InChI Key |
QHUIUBOZCIGHHA-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCCC=C(C)CCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.